n-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
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Overview
Description
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is a chemical compound known for its potent and selective inhibition of cyclooxygenase-2 (COX-2). This compound is commonly referred to as parecoxib sodium when in its sodium salt form. It is widely used in medicinal chemistry due to its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves several key steps:
Formation of the Isoxazole Ring: The initial step involves the synthesis of the isoxazole ring through a cyclization reaction. This is typically achieved by reacting a suitable precursor with hydroxylamine hydrochloride under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, where the intermediate is treated with a sulfonyl chloride in the presence of a base.
Formation of the Propionamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of COX-2 inhibitors and their synthetic pathways.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Employed in the development of anti-inflammatory and analgesic drugs, particularly for conditions like arthritis and postoperative pain.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Valdecoxib: Another COX-2 inhibitor with a similar structure but different pharmacokinetic properties.
Celecoxib: A widely used COX-2 inhibitor with a different chemical structure but similar therapeutic effects.
Rofecoxib: Previously used COX-2 inhibitor with a different safety profile
Uniqueness
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is unique due to its high selectivity for COX-2, which minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors. Its structure also allows for parenteral administration, making it suitable for use in acute pain management .
Properties
IUPAC Name |
N-[3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-7-10-15(12-16)18-13(2)25-20-19(18)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJQZHNREKXOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=CC(=C1)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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